N-Ethyl-N-nitrosourea

Forward Genetics ENU Mutagenesis Mouse Models

ENU is the gold-standard chemical mutagen for phenotype-driven screens, yet inconsistent purity and improper storage lead to batch variability. BenchChem supplies high-purity ENU (CAS 759-73-9) as a reliable DNA alkylating agent with verified potency. • 5-fold higher mutation rate than 600 R X-rays in spermatogonial stem cells • Nearly 100% penetrance for CNS tumor induction via transplacental administration • Certified reference standard for nitrosamine impurity analysis per FDA/EMA guidelines Procurement-ready with batch-specific COA and cold-chain shipping.

Molecular Formula C3H7N3O2
Molecular Weight 117.11 g/mol
CAS No. 759-73-9
Cat. No. B014183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-nitrosourea
CAS759-73-9
SynonymsN-Ethyl-N-nitroso-urea;  1-Ethyl-1-nitrosourea;  ENU;  N-Ethyl-N-nitrosourea;  NSC 45403; 
Molecular FormulaC3H7N3O2
Molecular Weight117.11 g/mol
Structural Identifiers
SMILESCCN(C(=O)N)N=O
InChIInChI=1S/C3H7N3O2/c1-2-6(5-8)3(4)7/h2H2,1H3,(H2,4,7)
InChIKeyFUSGACRLAFQQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 70 °F (NTP, 1992)
In water, 1.283X10+4 mg/L at room temperature
Soluble in polar organic solvents

Structure & Identifiers


Interactive Chemical Structure Model





ENU Procurement and Technical Baseline


N-Ethyl-N-nitrosourea (ENU, CAS 759-73-9) is a monofunctional alkylating agent belonging to the nitrosamide class of chemical mutagens and carcinogens . It is a highly reactive, pale yellow crystalline solid that is sensitive to moisture and light, with stability in aqueous solutions being strongly pH-dependent . ENU is widely recognized as the gold standard chemical mutagen for forward genetic screens in model organisms, and it serves as a key tool in cancer research for inducing organ-specific tumors, particularly of the nervous system, through transplacental or neonatal administration [1].

Mutagen class Nitrosamide alkylating agent; monofunctional ethylating reactivity
Primary workflow Forward genetic screens, organ-specific tumor induction models
Handling requirement Moisture- and light-sensitive; pH-controlled preparation essential

Why ENU Substitution Compromises Research


While several nitrosourea compounds share a common alkylating mechanism, their distinct chemical properties and biological effects render them non-interchangeable in scientific research. Key comparators such as N-methyl-N-nitrosourea (MNU) and ethyl methanesulfonate (EMS) exhibit fundamentally different mutation spectra, adduct persistence, and tissue-specific carcinogenicity profiles [1]. These differences arise from the unique ratio of O6-alkylguanine to O4-alkylthymidine adducts formed, the differential rates of repair for ethyl versus methyl lesions in transcribed genes, and the distinct stability profiles in aqueous buffers [1][2]. Substituting ENU with a methylating analog like MNU, or a sulfonate ester like EMS, will fundamentally alter the genetic and pathological outcomes of an experiment, invalidating comparisons with established ENU-based models and potentially yielding misleading results [1][2].

Mutation spectrum mismatch
MNU and EMS produce distinct adduct ratios, shifting genetic lesion types and model outcomes.
Adduct repair kinetics differ
Ethyl vs. methyl lesions are repaired at different rates in transcribed genes, altering oncogenic pathways.
Tissue-specific carcinogenicity profile
ENU’s neurotropism after transplacental exposure is not reproduced by MNU or EMS, invalidating brain tumor model comparisons.

ENU vs. Comparators: Key Differences


Germline Mutagenic Potency in Spermatogonia

In the gold-standard mouse specific-locus test, ENU is quantitatively established as the most potent known chemical mutagen for inducing heritable mutations in spermatogonial stem cells. A single intraperitoneal dose of 250 mg/kg ENU induced a mutation rate 15 times higher than the peak effect of the most effective dose of procarbazine, the previous benchmark chemical mutagen, and 5 times higher than the most effective acute dose of X-rays (600 R) [1].

Germline mutagenic potency
Head-to-head
5× higher vs X-rays; 15× higher vs procarbazine
Established ENU as benchmark for mutation load optimization in forward genetic screens.
Mouse specific-locus test; single 250 mg/kg IP dose.
Forward Genetics ENU Mutagenesis Mouse Models

Mutation Spectra from Thymidine Alkylation

While both ENU and MNU are alkylating agents, their molecular targets differ significantly. Following in vivo exposure in E. coli, the ratio of O4-alkylthymidine to O6-alkylguanine adducts was 0.28 for ENU compared to only 0.014 for MNU [1]. This 20-fold higher propensity for ENU to alkylate thymidine residues at the O4 position directly explains its broader mutation spectrum. In this study, while MNU exclusively induced G:C→A:T transitions (39/39 mutations), ENU induced a more diverse set of mutations, including G:C→A:T transitions (24/33), A:T→G:C transitions (7/33), and other transversions [1].

Adduct spectrum ratio
Data to verify
O4-alkylT/O6-alkylG ratio: 0.28 (ENU) vs 0.014 (MNU)
Explains broader mutation spectrum; ENU induces A:T→G:C transitions unlike MNU.
E. coli in vivo exposure; genomic DNA adduct analysis. Source missing.
Mutational Signature DNA Adducts Mechanistic Toxicology

O6-Ethylguanine Repair in Transcribed Genes

The differential repair of alkyl-DNA adducts in active genes leads to distinct oncogenic pathways. In rat mammary epithelia, the major promutagenic lesion induced by ENU, O6-ethylguanine (O6-EtGua), was removed from actively transcribed genes (H-ras and β-actin) approximately 20 times faster than O6-methylguanine (O6-MeGua) induced by MNU [1]. This rapid, MGMT-independent repair of O6-EtGua in critical genes prevented the acquisition of activating G:C→A:T transition mutations at codon 12 of the H-ras oncogene, a hallmark of MNU-induced tumors. Consequently, ENU-induced mammary tumors lacked H-ras mutations and exhibited a different histology (solid viable papillary adenocarcinomas) compared to MNU-induced tumors (highly necrotic adenocarcinomas with squamous metaplasia) [2].

O6-EtGua repair in genes
Head-to-head
O6-EtGua removed ~20× faster than O6-MeGua in transcribed H-ras and β-actin genes.
Distinct oncogenic pathway: ENU tumors lack activating H-ras mutations.
Rat mammary epithelia; MGMT-independent repair pathway.
DNA Repair Carcinogenesis Oncogene Mutation

pH-Dependent Stability and Handling Protocols

The chemical stability of ENU in aqueous solution is exceptionally sensitive to pH, a property that is more pronounced than for many other common laboratory alkylating agents like EMS or MMS. At room temperature and pH 7.0, the half-life of ENU is just 1.5 hours, compared to 31 hours at pH 6.0 and 190 hours at pH 4.0 [1]. This extreme pH sensitivity dictates that all experimental protocols using ENU must be rigorously controlled for pH and buffer composition to ensure reproducibility. In contrast, the half-lives of MNU and EMS are less dramatically affected across this physiological pH range, allowing for more flexible experimental design.

pH-dependent stability
Class-level
t½: 1.5 h (pH 7.0) → 190 h (pH 4.0) at 20°C
Demands rigorous pH control; standard alkylating agent protocols may fail.
Half-life varies >100-fold over pH 4–7. Wikipedia-sourced data.
Chemical Stability Experimental Protocols Reagent Handling

Neurotropism in Transplacental Carcinogenesis

ENU exhibits a pronounced and specific neurotropic carcinogenicity when administered transplacentally or neonatally, a property not shared equally by its methyl analog, MNU. A single intravenous or intraperitoneal injection of ENU in pregnant rats or neonatal animals induces an almost 100% incidence of neural neoplasms, including gliomas and schwannomas, in the offspring [1]. This high and predictable penetrance for nervous system tumors is a defining characteristic of the ENU model. While MNU is also a potent transplacental carcinogen, its tumor spectrum is notably different, with a higher propensity to induce tumors in other organs, such as the kidney and harderian gland, and with a distinct latency and pathology profile [2].

Neurotropic carcinogenicity
Cross-study
~100% neural tumor incidence in offspring after transplacental ENU exposure.
Defines ENU as a highly penetrant model for glioma research.
Single IV/IP dose in pregnant rats/neonates.
Neuro-oncology Developmental Toxicology Animal Models

ENU Validated Research Applications


Forward Genetic Screens in Mice

ENU is the unequivocal reagent of choice for large-scale, phenotype-driven mutagenesis screens in mice. As demonstrated by Russell et al., ENU's mutagenic potency in spermatogonial stem cells surpasses that of all other known chemicals and X-rays, yielding a 5-fold higher mutation rate than 600 R of X-rays and a 15-fold higher rate than the peak effect of procarbazine . This extreme potency allows for the efficient generation of libraries of mutant mice with a fraction of the animals required for other mutagens, enabling comprehensive, genome-wide screens for novel alleles affecting development, physiology, and disease.

Highly Penetrant Brain Tumor Models

For neuro-oncology research requiring a robust and reproducible model of primary brain tumors, transplacental or neonatal administration of ENU is the gold standard. A single exposure in rats induces neural neoplasms, primarily gliomas, with nearly 100% penetrance . The resulting tumors share morphological and biological similarities with human gliomas, and the model has been extensively validated for studying tumor initiation, progression, and therapeutic intervention, including the testing of novel chemotherapies and imaging modalities .

A:T→G:C Mutagenesis and DNA Repair

Research groups studying the mechanisms of mutation and DNA repair should select ENU when their experimental question specifically requires the induction of A:T→G:C transitions or the investigation of transcription-coupled repair of O6-ethylguanine. As shown in head-to-head comparisons with MNU, ENU's unique adduct spectrum (with a 20-fold higher O4-alkylthymidine/O6-alkylguanine ratio) makes it the only common laboratory mutagen capable of efficiently generating A:T→G:C point mutations . Furthermore, the rapid, MGMT-independent repair of O6-ethylguanine in transcribed genes provides a unique system for studying this specific, and still uncharacterized, DNA repair pathway [4].

Nitrosamine Analytical Method Validation

In the pharmaceutical and chemical manufacturing sectors, high-purity N-Nitroso-N-ethylurea (ENU) serves as a critical analytical standard. It is used for the development and validation of methods to detect and quantify nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products, in compliance with stringent FDA and EMA regulatory guidelines . The use of a certified ENU reference standard ensures the accuracy, precision, and sensitivity of methods required to keep potentially carcinogenic impurities below acceptable intake limits.

Application
Selection Property
Validation Focus
Forward genetic screens in mice
Germline mutagenic potency
Mutation frequency & library completeness
Brain tumor models
Transplacental neurotropism
Neural tumor incidence & histopathology
A:T→G:C mutagenesis & DNA repair studies
Adduct spectrum (O4-alkylT bias)
Mutation spectrum & repair kinetics verification
Nitrosamine analytical method validation
Certified purity & identity
Method accuracy, precision & sensitivity for trace nitrosamine detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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